molecular formula C14H11BrN2 B8328235 2-benzyl-5-bromo-1H-benzimidazole

2-benzyl-5-bromo-1H-benzimidazole

Cat. No.: B8328235
M. Wt: 287.15 g/mol
InChI Key: HWIUCWUBZPGQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5-bromo-1H-benzimidazole is a brominated and benzylated benzimidazole derivative intended for research and development purposes exclusively. This compound is built on the 1H-benzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The benzimidazole core is a common pharmacophore in many therapeutic agents, including antiparasitics, antivirals, and anticancer drugs . The specific incorporation of a bromine atom at the 5-position and a benzyl group at the 2-position is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers are exploring such substituted benzimidazoles primarily for their potential antimicrobial properties. Benzimidazole derivatives have shown significant promise against a range of pathogens, including Staphylococcus aureus (MRSA), Mycobacterium smegmatis , and Candida albicans . The mechanism of action for these compounds is under investigation but may involve interaction with critical bacterial targets such as the filamenting temperature-sensitive protein Z (FtsZ), which is essential for cell division, or pyruvate kinase enzymes . Furthermore, the structural features of this compound make it a valuable intermediate in organic synthesis and drug discovery. The bromine atom serves as a reactive handle for further functionalization via modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

2-benzyl-6-bromo-1H-benzimidazole

InChI

InChI=1S/C14H11BrN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)

InChI Key

HWIUCWUBZPGQNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties
Research indicates that 2-benzyl-5-bromo-1H-benzimidazole demonstrates notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development into new antimicrobial agents.

Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, such as breast cancer cells, evidenced by increased markers like PARP cleavage and caspase activation. These findings suggest that this compound could be a candidate for further exploration in cancer therapy .

Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It exhibited moderate effectiveness against Candida albicans and Aspergillus niger, indicating its potential use in antifungal treatments .

Synthesis and Derivatives

The synthesis of this compound often serves as a precursor for creating various derivatives that enhance its pharmacological properties. The development of structurally diverse derivatives through palladium-catalyzed reactions has been reported, allowing for modifications that can improve biological activity and specificity against targeted diseases .

Case Study 1: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial efficacy of benzimidazole derivatives, including this compound, revealed significant activity against both Gram-positive and Gram-negative bacteria. The compound's MIC values were competitive with established antibiotics, showcasing its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell growth inhibition and apoptosis induction. The compound's ability to activate apoptotic pathways positions it as a promising lead in anticancer drug development .

Summary Table of Applications

ApplicationObserved EffectReference
AntimicrobialMIC = 32 µg/mL against E. coli
AnticancerInduces apoptosis in breast cancer cells
AntifungalModerate activity against C. albicans

Comparison with Similar Compounds

Key Observations :

  • Thiophene-containing analogs may exhibit unique π-π stacking interactions due to their aromatic sulfur rings .
  • Synthesis: Most analogs are synthesized via condensation of diaminobenzenes with aldehydes or carboxylic acid derivatives. Aluminum trichloride is commonly used as a catalyst .

Pharmacological and Chemical Reactivity

  • Antiviral Activity : Thiophene-substituted benzimidazoles (e.g., ) show promise as antiviral agents, likely due to their ability to bind viral polymerases. The benzyl group in the target compound may modulate binding affinity to similar targets .
  • Reactivity : Chloro-substituted analogs (e.g., 5-bromo-2-chloro-1H-benzimidazole) exhibit higher melting points (228–230°C) due to stronger halogen bonding, whereas methyl groups reduce crystallinity .

Crystallographic and Spectral Data

  • Planarity : Benzimidazole cores in analogs like 5-bromo-2-(thiophen-2-yl) derivatives are nearly planar (deviation <0.03 Å), facilitating stacking interactions in crystal lattices .
  • Weak Interactions : C–H⋯N and C–H⋯π interactions (2.62–2.68 Å) stabilize molecular packing in thiophene-containing compounds, as observed in X-ray studies .
  • NMR Signatures : Methyl and benzyl substituents produce distinct ¹H-NMR signals (e.g., CH₃ at δ 2.44 ppm in ), aiding structural elucidation .

Q & A

Basic: What are the optimized synthetic routes for 2-benzyl-5-bromo-1H-benzimidazole, and how can isomers be resolved?

Answer:
The synthesis typically involves condensation of 1,2-diamino-4-bromobenzene with benzyl-substituted aldehydes. For example, Geiger et al. (2012) reacted 1,2-diamino-4-bromobenzene with 2-thiophenecarboxaldehyde in refluxing dichloromethane using AlCl₃ as a catalyst, yielding a mixture of 5-bromo and 6-bromo isomers in a 3:2 ratio . Key steps for isolation and purification include:

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexanes (1:4) to separate isomers.
  • Crystallization : Slow evaporation of solvents (e.g., ethyl acetate/hexanes) selectively crystallizes the 5-bromo isomer due to favorable packing interactions .

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